Minor Metabolic Pathway Contribution in Humans vs. Major Metabolite MHD
In a human mass balance study following a single oral 400 mg dose of 14C-Oxcarbazepine, the combined urinary excretion of unchanged Oxcarbazepine and its sulfate and glucuronide conjugates (which includes Oxcarbazepine Enol-sulfate) accounted for only 13% of the administered dose, whereas the major metabolite MHD and its glucuronides accounted for 79% [1]. This quantifies the compound's status as a minor metabolite, confirming its distinct metabolic fate from the primary pharmacologically active species.
| Evidence Dimension | Urinary Excretion (% of Administered Dose) |
|---|---|
| Target Compound Data | 13% (Combined for unchanged parent, sulfate, and glucuronide conjugates) |
| Comparator Or Baseline | 79% (For MHD and its O-glucuronides, the major metabolite) |
| Quantified Difference | 6.1-fold higher excretion of the major metabolite pathway |
| Conditions | Human study, single oral 400 mg dose of 14C-labelled Oxcarbazepine, urine collected for 0-6 days [1]. |
Why This Matters
This data demonstrates that Oxcarbazepine Enol-sulfate is not a primary driver of clinical efficacy, and its procurement is essential for specialized analytical traceability rather than for pharmacological activity studies.
- [1] Schütz H, Feldmann KF, Faigle JW, Kriemler HP, Winkler T. The metabolism of 14C-oxcarbazepine in man. Xenobiotica. 1986 Aug;16(8):769-78. View Source
